molecular formula C15H23ClO B13160844 ({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene

({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene

Cat. No.: B13160844
M. Wt: 254.79 g/mol
InChI Key: HSRMKQVRDMRGEZ-UHFFFAOYSA-N
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Description

({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene is an organic compound characterized by a benzene ring substituted with a chloromethyl group and a 3,4-dimethylpentyl group linked through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene typically involves the following steps:

    Preparation of 3-(Chloromethyl)-3,4-dimethylpentanol: This intermediate can be synthesized by chloromethylation of 3,4-dimethylpentanol using formaldehyde and hydrochloric acid.

    Etherification: The intermediate is then reacted with benzyl alcohol in the presence of a strong base such as sodium hydride to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration would be crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Chloride: Similar in having a chloromethyl group attached to a benzene ring.

    3,4-Dimethylpentanol: Shares the 3,4-dimethylpentyl group but lacks the benzene ring.

    Benzyl Alcohol: Contains a benzene ring with a hydroxymethyl group instead of a chloromethyl group.

Properties

Molecular Formula

C15H23ClO

Molecular Weight

254.79 g/mol

IUPAC Name

[3-(chloromethyl)-3,4-dimethylpentoxy]methylbenzene

InChI

InChI=1S/C15H23ClO/c1-13(2)15(3,12-16)9-10-17-11-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3

InChI Key

HSRMKQVRDMRGEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(CCOCC1=CC=CC=C1)CCl

Origin of Product

United States

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